molecular formula C23H21N5OS B12134854 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide

Cat. No.: B12134854
M. Wt: 415.5 g/mol
InChI Key: RUPZLKZXMBYHQX-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. For instance, compounds with similar triazole-acetamide scaffolds have shown efficacy comparable to diclofenac in anti-inflammatory models and nanomolar-range binding affinities for targets like reverse transcriptase .

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C23H21N5OS/c1-16-11-13-18(14-12-16)22-26-27-23(28(22)24)30-15-21(29)25-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15,24H2,1H3,(H,25,29)

InChI Key

RUPZLKZXMBYHQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the triazole ring.

    Attachment of the Biphenyl Group: The biphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, which is crucial in the treatment of diseases such as diabetes and Alzheimer's disease. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with Alzheimer’s disease .

Anticancer Activity

Research indicates that compounds similar to 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could be developed as a chemotherapeutic agent . The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The triazole moiety is known for its antimicrobial activity. Compounds containing triazole structures have been reported to exhibit antifungal and antibacterial properties. This suggests that 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide could be explored for potential applications in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

StudyObjectiveFindings
Investigate anticancer activityThe compound demonstrated significant growth inhibition in multiple cancer cell lines with varying degrees of efficacy.
Evaluate enzyme inhibitionShowed promising results as an acetylcholinesterase inhibitor, indicating potential for Alzheimer’s treatment.
Assess antimicrobial effectsExhibited activity against several microbial strains, supporting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately causing cell death or inhibition of growth.

Comparison with Similar Compounds

Key Observations :

  • Anti-inflammatory Activity : The 4-methylphenyl substituent in the target compound may enhance lipophilicity, improving membrane permeability compared to the 2-pyridyl group in AS111. AS111’s 3-methylphenyl acetamide group contributes to its COX-2 selectivity .
  • Synthetic Efficiency : Derivatives with pyridinyl substituents (e.g., 6a) exhibit moderate yields (50–83%) and high melting points (>160°C), suggesting stable crystalline forms .
  • Biological Targets : Substituent polarity influences target specificity. For example, VUAA1’s ethyl and pyridinyl groups enable insect Orco receptor activation, while hydroxyphenyl and nitrophenyl groups in AM31 favor reverse transcriptase binding .
Pharmacological Activity Comparison
  • Anti-inflammatory Efficacy :

    • The target compound’s biphenyl-2-yl group may extend π-π stacking interactions with COX-2’s hydrophobic pocket, similar to AS111’s 3-methylphenyl group. AS111 reduced formalin-induced edema in rats by 58% vs. diclofenac’s 45% .
    • Electron-withdrawing groups (e.g., nitro in AM31) enhance reverse transcriptase inhibition but may reduce anti-inflammatory effects due to increased metabolic instability .
  • Antimicrobial Potential: Pyridin-4-yl derivatives (e.g., KA3, KA7) showed MIC values of 12.5 µg/mL against S. aureus and E. coli, attributed to electron-withdrawing substituents improving membrane disruption . The target compound’s 4-methylphenyl group, being electron-donating, may reduce antimicrobial potency compared to KA-series compounds.
  • Enzyme Inhibition :

    • AM31’s KI (1.2 nM) for reverse transcriptase surpasses Nevirapine (KI = 25 nM), driven by its 2-hydroxyphenyl and 4-nitrophenyl substituents . The target compound lacks these groups but may exploit its biphenyl moiety for hydrophobic interactions in enzyme binding.
Physicochemical Properties
  • Lipophilicity : The biphenyl-2-yl group in the target compound likely increases logP compared to analogues with smaller aryl groups (e.g., 3-methylphenyl in AS111). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide (CAS Number: 727718-65-2) has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its effects on various biological pathways. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.

The compound is synthesized through a multi-step process involving the cyclocondensation of appropriate precursors. The chemical structure features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Chemical Formula and Properties

PropertyValue
Molecular FormulaC23H21N5O2S
Molecular Weight425.50 g/mol
CAS Number727718-65-2

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties . In vitro assays conducted on various cancer cell lines, including colon carcinoma (HCT-116), show that the compound can induce cytotoxic effects.

Key Findings:

  • IC50 Values: The compound exhibited IC50 values ranging from 8.44 to 19.17 μM against different cancer cell lines, indicating moderate to high potency compared to standard chemotherapeutics like vinblastine (IC50 = 6.15 μM) .
CompoundIC50 (μM)Cell Line
Sample8.44HCT-116
Vinblastine6.15HCT-116

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific cellular pathways associated with cell proliferation and survival. The presence of the triazole moiety suggests potential interactions with enzymes involved in nucleic acid synthesis or cell signaling pathways.

Case Studies and Research Findings

  • Study on Multicellular Spheroids:
    A study published in 2019 identified this compound's efficacy through screening against multicellular spheroids, which are more representative of in vivo tumor environments. Results indicated significant reductions in spheroid viability, suggesting enhanced penetration and activity in three-dimensional tumor models .
  • Comparative Studies:
    Comparative studies with other triazole derivatives reveal that modifications on the phenyl groups can significantly affect biological activity. For instance, derivatives with electron-donating groups showed increased cytotoxicity compared to those with electron-withdrawing groups .

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